Bienvenue dans la boutique en ligne BenchChem!

4-Methylcyclohexanecarbonyl chloride

Organic Synthesis Process Chemistry Purification

4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9; also listed as 58752-86-6) is an alicyclic acyl chloride featuring a cyclohexane ring with a methyl substituent at the 4-position and a reactive carbonyl chloride group. It is primarily employed as a building block for introducing the 4-methylcyclohexyl moiety into complex molecules, particularly in the synthesis of liquid crystal materials and pharmaceutical intermediates such as HCV NS5B polymerase inhibitors.

Molecular Formula C8H13ClO
Molecular Weight 160.64
CAS No. 55930-23-9; 58752-86-6
Cat. No. B2773770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexanecarbonyl chloride
CAS55930-23-9; 58752-86-6
Molecular FormulaC8H13ClO
Molecular Weight160.64
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)Cl
InChIInChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3
InChIKeyODYARUXXIJYYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9) Technical Baseline and Procurement Context


4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9; also listed as 58752-86-6) is an alicyclic acyl chloride featuring a cyclohexane ring with a methyl substituent at the 4-position and a reactive carbonyl chloride group. It is primarily employed as a building block for introducing the 4-methylcyclohexyl moiety into complex molecules, particularly in the synthesis of liquid crystal materials [1] and pharmaceutical intermediates such as HCV NS5B polymerase inhibitors [2]. The compound is commercially supplied with a typical purity specification of ≥95% and exhibits a predicted boiling point of 193.0±9.0 °C at 760 mmHg , which positions it distinctly among structurally related acyl chlorides.

Why Generic Substitution of 4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9) Fails: Comparative Physicochemical and Functional Differentiation


Substituting 4-methylcyclohexanecarbonyl chloride with other in-class acyl chlorides is not trivial due to distinct physicochemical properties and stereochemical requirements. Its boiling point of 193.0±9.0 °C at 760 mmHg differs markedly from the unsubstituted cyclohexanecarbonyl chloride (180-184 °C) [1] and the aromatic analog 4-methylbenzoyl chloride (225-227 °C) , directly impacting distillation and purification protocols. Furthermore, the trans stereoisomer is specifically required in key pharmaceutical applications, as evidenced by its use in the synthesis of the HCV NS5B inhibitor VX-759 [2] and the anti-VRE agent acetazolamide derivative , where the cis isomer or other regioisomers would likely alter biological activity. The following evidence guide quantifies these critical differentiators.

Quantitative Evidence Guide for 4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9) Differential Performance


Volatility and Distillation Profile: 4-Methylcyclohexanecarbonyl chloride Exhibits a 9-13 °C Higher Boiling Point than Unsubstituted Cyclohexanecarbonyl Chloride

The boiling point of 4-methylcyclohexanecarbonyl chloride is predicted to be 193.0±9.0 °C at 760 mmHg , which is 9-13 °C higher than the reported boiling point range of 180-184 °C for unsubstituted cyclohexanecarbonyl chloride under similar conditions [1]. This difference is significant for synthetic workflows requiring precise temperature control during distillation or solvent evaporation. In contrast, the aromatic analog 4-methylbenzoyl chloride has a substantially higher boiling point of 225-227 °C , which may be disadvantageous for processes requiring lower thermal exposure.

Organic Synthesis Process Chemistry Purification

Stereochemical Specificity: trans-4-Methylcyclohexanecarbonyl chloride is a Key Synthon for the HCV NS5B Inhibitor VX-759

The trans stereoisomer of 4-methylcyclohexanecarbonyl chloride is specifically incorporated into the structure of VX-759, a Phase 2 clinical candidate for Hepatitis C virus infection [1]. The drug's IUPAC name explicitly includes the 'trans-4-methylcyclohexanecarbonyl' moiety [1]. This contrasts with the cis isomer or a mixture of isomers, which would not be suitable for this specific drug scaffold. Furthermore, the trans-4-methylcyclohexanecarbonyl group is also present in Lomibuvir (VX-222), another HCV NS5B polymerase inhibitor with an IC50 range of 0.94-1.2 μM , underscoring the stereochemical importance of this building block in antiviral drug discovery.

Medicinal Chemistry Antiviral Drug Discovery Stereoselective Synthesis

Reactivity Differentiation: Cyclohexanecarbonyl Chlorides Exhibit Higher Nucleophilic Reactivity than Aromatic Benzoyl Chlorides

Cyclohexanecarbonyl chloride, the unsubstituted parent of 4-methylcyclohexanecarbonyl chloride, is documented to be more reactive toward nucleophiles than benzoyl chloride [1]. This reactivity trend is attributed to the electron-donating nature of the cyclohexyl ring versus the electron-withdrawing phenyl ring, which stabilizes the acyl chloride carbonyl. By extension, 4-methylcyclohexanecarbonyl chloride is expected to exhibit similar enhanced reactivity compared to 4-methylbenzoyl chloride. This difference can translate to faster reaction rates, lower required temperatures, or higher yields in nucleophilic acyl substitution reactions.

Organic Synthesis Reaction Kinetics Acylation

Application in Liquid Crystal Synthesis: 4-Methylcyclohexanecarbonyl chloride Serves as a Precursor for 4-Alkylcyclohexanecarboxylic Acid Esters

The synthesis of liquid crystalline esters of 4-[(4-alkyl-cyclohexyl)-methyl]-benzoic acids or cyclohexanecarboxylic acids, which are suitable for electro-optical displays, involves the conversion of the corresponding 4-alkylcyclohexanecarboxylic acid chloride via Friedel-Crafts acylation [1]. 4-Methylcyclohexanecarbonyl chloride, as a representative 4-alkylcyclohexanecarboxylic acid chloride, can be employed in this pathway. The resulting liquid crystal materials exhibit specific mesomorphic properties, such as clearing temperatures and switching times, which are influenced by the alkyl substituent length and position. This contrasts with aromatic acid chlorides, which may lead to different mesogenic behavior due to the planar, rigid nature of the phenyl ring.

Liquid Crystal Materials Electro-optical Displays Mesogenic Compounds

LogP and Lipophilicity Profile: 4-Methylcyclohexanecarbonyl chloride has a Predicted LogP of 3.01, Balancing Lipophilicity for Medicinal Chemistry Applications

The predicted LogP (octanol-water partition coefficient) for 4-methylcyclohexanecarbonyl chloride is 3.01 . This value indicates moderate lipophilicity, which is often desirable for drug-like molecules intended for oral absorption or CNS penetration. In comparison, the parent cyclohexanecarbonyl chloride has a predicted LogP of 2.48 , while the aromatic analog 4-methylbenzoyl chloride has a predicted LogP of 2.75 . The target compound's LogP is approximately 0.53 log units higher than the unsubstituted parent and 0.26 log units higher than the aromatic analog. This difference may influence the lipophilicity of derived amides or esters, impacting their pharmacokinetic properties such as membrane permeability and metabolic stability.

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Application in Antibacterial Drug Discovery: trans-4-Methylcyclohexanecarbonyl chloride is Used in the Synthesis of Potent Anti-VRE Agents

The trans-4-methylcyclohexanecarbonyl moiety is incorporated into a series of acetazolamide-based inhibitors of vancomycin-resistant enterococci (VRE) [1]. The optimized leads derived from this scaffold exhibited significantly improved potency against clinical VRE strains, with MIC values as low as 0.007 μg/mL, compared to 2 μg/mL for the parent acetazolamide [1]. This represents a 285-fold increase in potency. While the exact contribution of the trans-4-methylcyclohexanecarbonyl group to this activity is not isolated in the study, its presence in the lead compounds underscores its role as a privileged building block in this antibacterial series.

Antibacterial Drug Discovery Vancomycin-Resistant Enterococci Carbonic Anhydrase Inhibition

Optimal Application Scenarios for 4-Methylcyclohexanecarbonyl chloride (CAS 55930-23-9) Based on Quantitative Differentiation


Synthesis of Stereochemically Defined HCV NS5B Polymerase Inhibitors

The trans stereoisomer of 4-methylcyclohexanecarbonyl chloride is an essential building block for the synthesis of clinical-stage antiviral agents such as VX-759 and Lomibuvir (VX-222). Procurement of the stereochemically pure trans isomer is critical, as the cis isomer or a mixture would likely compromise biological activity [1]. This scenario is directly supported by the stereochemical specificity evidence in Section 3.

Development of Liquid Crystal Materials for Electro-optical Displays

4-Methylcyclohexanecarbonyl chloride serves as a precursor for the synthesis of 4-alkylcyclohexanecarboxylic acid esters, which are key components in nematic liquid crystal formulations for display applications. The cyclohexane ring and specific 4-methyl substitution pattern contribute to favorable mesomorphic properties, such as appropriate clearing temperatures and switching times [2]. This scenario is directly supported by the liquid crystal synthesis evidence in Section 3.

Synthesis of Potent Antibacterial Agents Targeting VRE

The trans-4-methylcyclohexanecarbonyl group is a privileged building block in the development of acetazolamide-based inhibitors of vancomycin-resistant enterococci (VRE). The successful optimization of this series, which achieved MIC values as low as 0.007 μg/mL, demonstrates the utility of this building block for discovering new antibacterial therapies [3]. This scenario is directly supported by the antibacterial drug discovery evidence in Section 3.

Kinetic Optimization in Nucleophilic Acyl Substitution Reactions

Due to the enhanced reactivity of cyclohexanecarbonyl chlorides compared to aromatic benzoyl chlorides, 4-methylcyclohexanecarbonyl chloride is expected to provide a kinetic advantage in acylation reactions involving sterically hindered or weakly nucleophilic partners. This property can be exploited to improve reaction yields or enable milder reaction conditions [4]. This scenario is directly supported by the reactivity differentiation evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylcyclohexanecarbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.